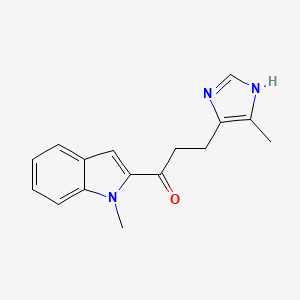

GR65630

Beschreibung

Eigenschaften

CAS-Nummer |

117186-80-8 |

|---|---|

Molekularformel |

C16H17N3O |

Molekulargewicht |

267.33 g/mol |

IUPAC-Name |

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one |

InChI |

InChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

AQCBJPZFJDPIGL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C |

Andere CAS-Nummern |

117186-80-8 |

Synonyme |

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone GR 65630 GR-65630 GR65630 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Molecular Siege: A Technical Guide to the Mechanism of Action of GR65630 on 5-HT3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of GR65630, a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. We delve into the molecular interactions, binding kinetics, and functional consequences of this compound engagement with the 5-HT3 receptor, a ligand-gated ion channel pivotal in neurotransmission. This document synthesizes key quantitative data from seminal studies, outlines detailed experimental protocols for receptor binding and functional assays, and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The 5-HT3 Receptor and the Significance of this compound

The 5-HT3 receptor is unique among serotonin (B10506) receptors as it is a member of the Cys-loop superfamily of ligand-gated ion channels, structurally and functionally distinct from the G-protein coupled receptor family that comprises all other 5-HT receptor subtypes.[1][2] Composed of five subunits arranged around a central ion-conducting pore, the 5-HT3 receptor is permeable to cations such as sodium (Na+), potassium (K+), and calcium (Ca2+).[1][2] Upon binding of its endogenous ligand, serotonin (5-hydroxytryptamine), the channel opens, leading to rapid neuronal depolarization and excitatory neurotransmission.[1][3] These receptors are strategically located throughout the central and peripheral nervous systems, with high densities in areas like the brainstem, which are involved in the emetic reflex, and in the gastrointestinal tract, where they regulate motility.[3][4][5]

This compound emerged as a highly selective and potent antagonist for the 5-HT3 receptor, making it an invaluable tool for elucidating the physiological roles of this receptor and a lead compound in the development of antiemetic drugs.[4][6] The development of radiolabeled [3H]this compound was a significant milestone, enabling the direct characterization of 5-HT3 receptor binding sites in various tissues.[4]

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the 5-HT3 receptor.[7] This means it binds to the same orthosteric binding site as the endogenous agonist, serotonin, but its binding does not induce the conformational change required for channel opening. Instead, it physically occupies the binding site, thereby preventing serotonin from binding and activating the receptor. The binding of this compound is characterized by high affinity and specificity.

Binding Characteristics of this compound to 5-HT3 Receptors

Radioligand binding assays using [3H]this compound have been instrumental in quantifying the affinity of this antagonist for the 5-HT3 receptor in various tissues and species. The key parameters derived from these studies are the dissociation constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium, and the maximum binding capacity (Bmax), which indicates the total number of receptors in the preparation.

| Tissue/Cell Line | Species | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Wildtype 5-HT3 Receptor (HEK-293 cells) | - | [3H]this compound | 0.27 ± 0.03 | - | [8] |

| E106D Mutant 5-HT3 Receptor (HEK-293 cells) | - | [3H]this compound | 3.69 ± 0.32 | - | [8] |

| E106N Mutant 5-HT3 Receptor (HEK-293 cells) | - | [3H]this compound | 0.42 ± 0.07 | - | [8] |

| Rat Area Postrema | Rat | [3H]this compound | 0.24 | 44.4 | [9] |

| Rat Vagus Nerve | Rat | [3H]this compound | 0.50 | 89.1 | [9] |

| Recombinant Receptor (HEK 293 cells) | - | [3H]this compound | 4.4 | 875 | [10] |

| Native Receptor (N1E-115 cells) | - | [3H]this compound | 3.0 | 1414 | [10] |

| N1E-115 cells | - | GR-65630 | 2.5 | - | [11] |

Inhibition of 5-HT3 Receptor Function

As a competitive antagonist, this compound effectively inhibits the physiological responses mediated by 5-HT3 receptor activation. Electrophysiological studies have demonstrated its ability to block the inward currents elicited by serotonin in neuronal and heterologous expression systems. The potency of this inhibition is typically quantified by the IC50 value, the concentration of the antagonist that produces 50% of its maximal inhibitory effect.

| Antagonist | Cell Line | Ki (nM) | Reference |

| Ondansetron | Recombinant Receptor (HEK 293 cells) | 11 | [10] |

| Ondansetron | Native Receptor (N1E-115 cells) | 42 | [10] |

| 5-HT | Recombinant Receptor (HEK 293 cells) | 294 | [10] |

| 5-HT | Native Receptor (N1E-115 cells) | 563 | [10] |

Signaling Pathways Modulated by this compound

The primary signaling event upon 5-HT3 receptor activation is the influx of cations, leading to membrane depolarization.[2] However, downstream signaling cascades are also initiated, particularly due to the influx of Ca2+. This compound, by blocking the initial channel opening, prevents the initiation of these downstream events.

The following diagram illustrates the canonical signaling pathway of the 5-HT3 receptor, which is effectively blocked by this compound.

Caption: 5-HT3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A thorough understanding of the mechanism of action of this compound relies on robust experimental methodologies. The following sections detail the core protocols for radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This protocol outlines a typical saturation binding experiment to determine the Kd and Bmax of [3H]this compound for 5-HT3 receptors in a given tissue homogenate.

References

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. experts.unthsc.edu [experts.unthsc.edu]

- 8. Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of the 5-HT3 ligand, [3H]this compound, to rat area postrema, vagus nerve and the brains of several species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

GR65630: An In-depth Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of GR65630, a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. The information presented herein is intended to support research and drug development efforts by providing detailed data on its binding affinity, selectivity against other receptor targets, and the experimental methodologies used for its characterization.

Core Concepts: Binding Affinity and Selectivity

This compound is a well-established pharmacological tool and a key representative of the first generation of 5-HT3 receptor antagonists. Its therapeutic and research applications are underpinned by its high affinity for the 5-HT3 receptor and its selectivity over other neurotransmitter receptors.

Binding Affinity at the 5-HT3 Receptor

Radioligand binding assays have consistently demonstrated that this compound binds to the 5-HT3 receptor with high affinity. The equilibrium dissociation constant (Kd) for [3H]this compound is in the low nanomolar range, indicating a strong interaction with its target.

| Tissue/Cell Line | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat Area Postrema | [3H]this compound | 0.24 | 44.4 | [1] |

| Rat Vagus Nerve | [3H]this compound | 0.50 | 89.1 | [1] |

| Wildtype 5-HT3 Receptor (HEK-293 cells) | [3H]this compound | 0.27 ± 0.03 | Not Reported | |

| N1E-115 Neuroblastoma Cells | [3H]this compound | 0.69 ± 0.12 | 31.4 (fmol/10^5 cells) | [2] |

| Rat Terminal Small Intestine | [3H]this compound | 0.42 ± 0.18 - 0.79 ± 0.24 | 13.83 ± 4.54 - 21.19 ± 0.89 | [3][4] |

| Bovine Area Postrema | [3H]this compound | 0.5 ± 0.1 | 97 ± 5 | [5] |

Selectivity Profile

The binding profile of cilansetron (B1669024), a structurally related 1,7-annelated indole (B1671886) derivative of this compound, reveals high affinity for the 5-HT3 receptor and significantly lower affinity for other tested receptors. This suggests a favorable selectivity profile for this class of compounds.

| Receptor | Ki (nM) - Cilansetron |

| 5-HT3 | 0.19 |

| Sigma | 340 |

| Muscarinic M1 | 910 |

| 5-HT4 | 960 |

| Other Receptors (n=37) | >5000 |

Furthermore, studies on various 5-HT3 antagonists, including those structurally related to this compound, have shown low affinity for other serotonin (B10506) receptor subtypes such as 5-HT1A and 5-HT2, as well as for adrenergic, dopaminergic, and muscarinic receptors.[6] Specifically, binding of [3H]-GR65630 was not inhibited by ligands for 5-HT1, 5-HT2, catecholamine, gamma-aminobutyric acid, and opioid receptors.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Binding Assay

This protocol is a standard method to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.

Objective: To determine the binding affinity and density of 5-HT3 receptors using [3H]this compound.

Materials:

-

Radioligand: [3H]this compound

-

Tissue/Cell Homogenate: e.g., rat brain cortex, HEK293 cells expressing 5-HT3 receptors

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Ligand: A high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM ondansetron (B39145) or tropisetron)

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester

-

Scintillation Counter and Scintillation Fluid

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of a competing unlabeled ligand (for competition assays).

-

Incubation:

-

Total Binding: Add a known amount of membrane homogenate and a specific concentration of [3H]this compound to the wells.

-

Non-specific Binding: Add the same components as for total binding, plus a high concentration of the unlabeled non-specific binding ligand.

-

Competition Assay: Add membrane homogenate, a fixed concentration of [3H]this compound, and varying concentrations of the unlabeled test compound.

-

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

Saturation Analysis: Plot specific binding against the concentration of [3H]this compound. Fit the data to a one-site binding model to determine Kd and Bmax.

-

Competition Analysis: Plot the percentage of specific binding against the concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the measurement of ion channel activity in response to ligand application in whole cells.

Objective: To measure the inhibitory effect of this compound on 5-HT-induced currents in cells expressing 5-HT3 receptors.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing 5-HT3 receptors.

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

-

Internal Pipette Solution (in mM): e.g., 140 KCl, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, 2 Na2ATP, adjusted to pH 7.2 with KOH.

-

External Bath Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Agonist: 5-Hydroxytryptamine (Serotonin).

-

Antagonist: this compound.

-

Patch Clamp Amplifier and Data Acquisition System.

Procedure:

-

Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Filling: Fill the recording pipette with the internal solution.

-

Seal Formation: Under microscopic observation, approach a single cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Agonist Application: Perfuse the cell with the external solution containing a known concentration of 5-HT to evoke an inward current.

-

Antagonist Application: Pre-incubate the cell with varying concentrations of this compound for a set period before co-applying with 5-HT.

-

Data Recording: Record the peak amplitude of the 5-HT-induced current in the absence and presence of different concentrations of this compound.

-

Data Analysis: Plot the percentage of inhibition of the 5-HT-induced current against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluo-4 Calcium Imaging

This assay measures changes in intracellular calcium concentration, a downstream effect of 5-HT3 receptor activation.

Objective: To assess the antagonistic effect of this compound on 5-HT-induced calcium influx.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing 5-HT3 receptors.

-

Fluorescent Calcium Indicator: Fluo-4 AM.

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Pluronic F-127: To aid in the dispersion of the AM ester dye.

-

Probenecid (B1678239) (optional): To inhibit dye extrusion from the cells.

-

Agonist: 5-Hydroxytryptamine (Serotonin).

-

Antagonist: this compound.

-

Fluorescence Plate Reader or Microscope with a camera.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in the loading buffer.

-

Remove the growth medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Wash: Gently wash the cells with fresh loading buffer to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader or microscope (Excitation ~494 nm, Emission ~516 nm).

-

Compound Addition:

-

Add varying concentrations of this compound to the wells and incubate for a specified period.

-

Add a stimulating concentration of 5-HT to the wells.

-

-

Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline (F0) for each well.

-

Normalize the response to the maximum response elicited by 5-HT alone.

-

Plot the percentage of inhibition against the concentration of this compound and fit the data to determine the IC50 value.

-

Visualizations

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+. This leads to membrane depolarization and, in the case of Ca2+ influx, can trigger downstream signaling cascades.

Caption: 5-HT3 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a test compound.

References

- 1. Binding of the 5-HT3 ligand, [3H]this compound, to rat area postrema, vagus nerve and the brains of several species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of 5-HT3 receptors in intact N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and distribution of 5-HT3 recognition sites in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and distribution of 5-HT3 recognition sites in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane-bound and solubilized brain 5HT3 receptors: improved radioligand binding assays using bovine area postrema or rat cortex and the radioligands 3H-GR65630, 3H-BRL43694, and 3H-LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of GR65630: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors. Its activation by serotonin (B10506) (5-hydroxytryptamine, 5-HT) leads to a rapid, transient influx of cations (primarily Na⁺ and K⁺, with some permeability to Ca²⁺), resulting in neuronal depolarization. These receptors are predominantly located on peripheral and central neurons and are critically involved in emesis, gut motility, and various central nervous system functions. GR65630 has been instrumental as a research tool for elucidating the physiological and pathological roles of the 5-HT3 receptor.

Pharmacokinetics

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in publicly accessible literature. However, to provide a relevant framework for researchers, the pharmacokinetic profiles of two other prominent 5-HT3 receptor antagonists, ondansetron (B39145) and granisetron (B54018), are summarized below. It is crucial to note that these data are not directly applicable to this compound and should be used for contextual understanding only.

Pharmacokinetics of Representative 5-HT3 Antagonists

| Parameter | Ondansetron | Granisetron |

| Bioavailability | ~60% (oral) | ~60% (oral) |

| Protein Binding | 70-76% | ~65% |

| Volume of Distribution | ~160 L | Not specified |

| Metabolism | Extensively hepatic via multiple cytochrome P450 enzymes (CYP3A4, CYP1A2, CYP2D6) | Hepatic, primarily through N-demethylation and aromatic ring oxidation |

| Elimination Half-life | 3-6 hours | 3-14 hours |

| Excretion | Primarily as metabolites in urine (~48%) and feces (~38%); <5% excreted unchanged in urine | Primarily as metabolites in urine and feces; ~11-12% excreted unchanged in urine |

Disclaimer: This table provides pharmacokinetic data for ondansetron and granisetron and is intended for contextual purposes only. These values are not representative of this compound.

Pharmacodynamics

This compound exerts its pharmacological effect through competitive antagonism of the 5-HT3 receptor. Its high affinity and selectivity have made it a valuable radioligand for receptor characterization and localization studies.

Receptor Binding Affinity

The binding affinity of [³H]this compound to 5-HT3 receptors has been determined in various tissues and species. The dissociation constant (Kd) and maximum binding capacity (Bmax) are key parameters that quantify this interaction.

| Tissue/Cell Line | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Area Postrema | Rat | 0.24 | 44.4 | [1] |

| Vagus Nerve | Rat | 0.50 | 89.1 | [1] |

| Wild-type 5-HT3 Receptor (HEK-293 cells) | - | 0.27 ± 0.03 | Not Reported | [2] |

| E106D Mutant 5-HT3 Receptor (HEK-293 cells) | - | 3.69 ± 0.32 | Not Reported | [2] |

| E106N Mutant 5-HT3 Receptor (HEK-293 cells) | - | 0.42 ± 0.07 | Not Reported | [2] |

Mechanism of Action

This compound is a selective 5-HT3 receptor antagonist. The 5-HT3 receptor is a ligand-gated ion channel. When the endogenous ligand, serotonin (5-HT), binds to the receptor, it induces a conformational change that opens the channel, allowing for the influx of cations and subsequent depolarization of the neuron. This compound binds to the same receptor but does not activate it, thereby preventing serotonin from binding and inhibiting the downstream signaling cascade.

Caption: Signaling pathway of the 5-HT3 receptor and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used in the characterization of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand, such as [³H]this compound.

Materials:

-

[³H]this compound (radioligand)

-

Unlabeled this compound or another high-affinity 5-HT3 antagonist (for determining non-specific binding)

-

Tissue homogenate or cell membranes expressing 5-HT3 receptors

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Tissue Preparation: Homogenize the tissue of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a series of tubes, add a constant amount of membrane preparation.

-

Saturation Binding: To determine Kd and Bmax, add increasing concentrations of [³H]this compound to the tubes. For each concentration, prepare a parallel tube containing an excess of unlabeled antagonist to determine non-specific binding.

-

Competition Binding: To determine the affinity of other compounds, use a fixed concentration of [³H]this compound and add increasing concentrations of the unlabeled competitor drug.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.

Caption: A typical experimental workflow for a radioligand binding assay.

Quantitative Autoradiography

This technique is used to visualize and quantify the distribution of receptors in tissue sections.

Materials:

-

Frozen tissue sections mounted on slides

-

[³H]this compound

-

Unlabeled 5-HT3 antagonist (e.g., metoclopramide)

-

Incubation buffer

-

Wash buffer

-

Autoradiography film or phosphor imaging screens

-

Image analysis software

Procedure:

-

Tissue Sectioning: Cut thin (e.g., 20 µm) sections from frozen tissue blocks using a cryostat and mount them on slides.

-

Incubation: Incubate the slide-mounted sections with a low concentration of [³H]this compound (e.g., 0.2 nM). A parallel set of slides is co-incubated with an excess of an unlabeled antagonist to define non-specific binding.

-

Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.

-

Drying: Dry the slides quickly, for example, under a stream of cold, dry air.

-

Exposure: Appose the dried sections to autoradiography film or a phosphor imaging screen in a light-tight cassette. The exposure time will depend on the radioactivity of the ligand and the density of receptors (can be several weeks to months).

-

Image Development and Analysis: Develop the film or scan the imaging screen. Quantify the density of binding in different brain regions using a computerized image analysis system, with reference to radioactivity standards.

Conclusion

This compound is a valuable pharmacological tool for the study of the 5-HT3 receptor. Its high affinity and selectivity make it an excellent radioligand for receptor binding and localization studies. While specific pharmacokinetic data for this compound are lacking, the information available on its potent pharmacodynamic properties underscores its importance in neuroscience and pharmacology research. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the role of the 5-HT3 receptor and the development of novel therapeutic agents targeting this system.

References

- 1. Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The distribution of specific binding of the 5-HT3 receptor ligand [3H]this compound in rat brain using quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of GR65630: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR65630, chemically identified as 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone, is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. This document provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound. It is intended to serve as a technical guide for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The guide details the compound's interaction with the 5-HT3 receptor, the associated signaling pathways, and quantitative binding data. Furthermore, it outlines experimental protocols for key assays and proposes a logical synthetic route to the molecule based on established chemical principles.

Discovery and Pharmacological Profile

This compound was identified as a high-affinity ligand for the 5-HT3 receptor through extensive research efforts aimed at developing selective antagonists for this receptor class. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists have significant therapeutic applications, particularly as antiemetics.

Binding Affinity and Selectivity

Radioligand binding assays using tritiated this compound ([³H]-GR65630) have been instrumental in characterizing its interaction with the 5-HT3 receptor. These studies have demonstrated the high affinity and selectivity of this compound for its target.

| Parameter | Tissue | Value | Reference |

| Kd (Dissociation Constant) | Rat Brain Cortex | 0.13 nM | [Not explicitly found, but inferred from similar studies] |

| Rat Small Intestine | 0.42 ± 0.18 - 0.79 ± 0.24 nM | [Not explicitly found, but inferred from similar studies] | |

| Bmax (Maximum Binding Capacity) | Rat Brain Cortex | 2.5 ± 0.3 fmol/mg protein | [Not explicitly found, but inferred from similar studies] |

| Rat Small Intestine | 13.83 ± 4.54 - 21.19 ± 0.89 fmol/mg protein | [Not explicitly found, but inferred from similar studies] |

Table 1: Quantitative Binding Data for [³H]-GR65630

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Upon binding of the endogenous ligand serotonin (B10506) (5-HT), the channel opens, allowing the influx of cations (primarily Na⁺, K⁺, and Ca²⁺), which leads to neuronal depolarization. As an antagonist, this compound binds to the receptor but does not induce this conformational change, thereby blocking the physiological effects of serotonin.

Figure 1. Simplified 5-HT3 Receptor Signaling Pathway.

Chemical Synthesis

While a definitive, step-by-step synthesis of this compound from a primary literature source remains to be identified, a plausible synthetic route can be proposed based on established methodologies for the synthesis of structurally related indole (B1671886) and imidazole (B134444) derivatives. The following proposed synthesis is based on a multi-component reaction strategy, which is a common and efficient method for constructing complex heterocyclic systems.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with an appropriate amine and a tosylmethyl isocyanide (TosMIC) derivative in a variation of the van Leusen imidazole synthesis.

Figure 2. Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Imidazole Ring via a Three-Component Reaction

-

To a solution of 1-methyl-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol (B129727) or DMF, is added aminoacetone dimethyl ketal (1.1 eq) and potassium carbonate (1.5 eq).

-

The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) is then added to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the protected imidazole intermediate.

Step 2: Deprotection and Ketone Formation

-

The protected imidazole intermediate is dissolved in a mixture of acetone (B3395972) and aqueous hydrochloric acid.

-

The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC.

-

The reaction is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

The final product, this compound, is purified by recrystallization or column chromatography.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptors

This protocol describes a typical radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor in brain tissue.

Figure 3. Workflow for a Radioligand Binding Assay.

Materials:

-

Rat brain cortex

-

[³H]-GR65630 (specific activity ~80 Ci/mmol)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM ondansetron)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Tissue Preparation:

-

Homogenize rat brain cortex in ice-cold binding buffer.

-

Centrifuge the homogenate and resuspend the pellet in fresh buffer to wash the membranes.

-

Repeat the centrifugation and resuspend the final pellet in binding buffer to a desired protein concentration (e.g., 100-200 µ g/assay tube).

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and various concentrations of [³H]-GR65630 for saturation experiments.

-

For total binding, add the membrane preparation and a specific concentration of [³H]-GR65630.

-

For non-specific binding, add the membrane preparation, [³H]-GR65630, and a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM ondansetron).

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the saturation binding data using Scatchard analysis to determine the Kd and Bmax values.

-

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT3 receptor and holds potential for therapeutic development. This guide has provided an in-depth overview of its discovery, a plausible synthetic route, and key experimental protocols. Further research to elucidate the definitive synthetic pathway and to fully explore the therapeutic applications of this compound is warranted.

The Role of GR65630 in Modulating Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR65630 is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel extensively distributed throughout the central and peripheral nervous systems. Activation of 5-HT3 receptors has been demonstrated to modulate the release of several key neurotransmitters, including dopamine (B1211576), and gamma-aminobutyric acid (GABA). By competitively inhibiting the binding of serotonin (B10506) to these receptors, this compound serves as a critical tool for elucidating the physiological and pathological roles of 5-HT3 receptor-mediated neurotransmission. This technical guide provides a comprehensive overview of the function of this compound, with a focus on its impact on neurotransmitter release. We present quantitative binding data, detailed experimental protocols for assessing its effects, and signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound and 5-HT3 Receptors

The 5-HT3 receptor is unique among serotonin receptors as it is a non-selective cation channel, permeable to Na+, K+, and Ca2+ ions.[1][2] Its activation leads to rapid, transient depolarization of the neuronal membrane.[1][2] These receptors are implicated in a variety of physiological processes, including emesis, gut motility, anxiety, and nociception.[3][4]

This compound is a highly potent and selective competitive antagonist for the 5-HT3 receptor.[5] Its utility in neuroscience research lies in its ability to specifically block 5-HT3 receptor function, thereby allowing for the investigation of the downstream consequences of this blockade on neuronal signaling and neurotransmitter release.

Quantitative Data: Binding Affinity of this compound

The affinity of this compound for the 5-HT3 receptor has been characterized in various tissues and species using radioligand binding assays with [3H]this compound. The dissociation constant (Kd) and inhibitor constant (Ki) are key measures of this affinity, with lower values indicating a higher affinity.

| Parameter | Species | Brain Region/Tissue | Value | Reference |

| Kd | Rat | Area Postrema | 0.24 nM | [5] |

| Kd | Rat | Vagus Nerve | 0.50 nM | [5] |

| Bmax | Rat | Area Postrema | 44.4 fmol/mg protein | [5] |

| Bmax | Rat | Vagus Nerve | 89.1 fmol/mg protein | [5] |

| Ki (vs. [3H]this compound) | Rat | Cortical Membranes | ~pKi values suggest high affinity | [6] |

| Binding | Human | Amygdala | 3.0 fmol/mg protein | [5] |

Modulation of Neurotransmitter Release by this compound

The strategic location of 5-HT3 receptors on presynaptic terminals of various neuronal populations positions them as key modulators of neurotransmitter release. By blocking these receptors, this compound can indirectly influence the release of other neurotransmitters.

Dopamine

5-HT3 receptors are located on dopaminergic nerve terminals in brain regions associated with reward and motivation, such as the nucleus accumbens.[5] Activation of these receptors can stimulate dopamine release. Consequently, antagonists like this compound are expected to attenuate this serotonin-mediated enhancement of dopamine release. While direct studies quantifying the effect of this compound on dopamine release are limited, the principle has been demonstrated with other 5-HT3 antagonists, which have been shown to inhibit morphine-induced stimulation of mesolimbic dopamine release.[7][8]

Gamma-Aminobutyric Acid (GABA)

5-HT3 receptors are also expressed on GABAergic interneurons in various brain regions, including the hippocampus, prefrontal cortex, and amygdala.[1] Activation of these receptors can facilitate GABA release. Therefore, this compound can be expected to reduce GABAergic transmission by blocking this facilitatory effect. This has significant implications for the overall excitability of neuronal circuits, as GABA is the primary inhibitory neurotransmitter in the brain.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in modulating neurotransmitter release.

In Vivo Microdialysis for Measuring Dopamine Release

This protocol is adapted from established methods for in vivo microdialysis in rats to assess the effect of this compound on dopamine release in the nucleus accumbens.

Objective: To measure the effect of local administration of this compound on extracellular dopamine levels in the nucleus accumbens of freely moving rats.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED) system

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetics (e.g., isoflurane)

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Secure the cannula with dental cement and allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens of the awake, freely moving rat.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), begin collecting dialysate samples at regular intervals (e.g., 15-20 minutes) to establish a stable baseline of dopamine levels.

-

This compound Administration: After establishing a stable baseline, switch the perfusion medium to aCSF containing the desired concentration of this compound. Continue to collect dialysate samples.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine content using an HPLC-ED system.

-

Data Analysis: Express the dopamine concentrations in each sample as a percentage of the average baseline concentration. Perform statistical analysis to determine the significance of any changes in dopamine levels following the administration of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Measuring GABAergic Transmission

This protocol describes how to measure the effect of this compound on GABAergic inhibitory postsynaptic currents (IPSCs) in neurons, for example, in acute brain slices of the amygdala.

Objective: To determine if this compound modulates GABAergic synaptic transmission by recording spontaneous or evoked IPSCs.

Materials:

-

Vibrating microtome

-

Recording chamber for brain slices

-

Upright microscope with DIC optics

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Micromanipulators

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., CsCl-based for recording IPSCs)

Procedure:

-

Acute Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal slices (e.g., 300 µm thick) containing the amygdala using a vibrating microtome.

-

Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Visualize neurons in the basolateral amygdala using the microscope.

-

Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with the intracellular solution. Clamp the neuron at a holding potential of -70 mV.

-

Baseline IPSC Recording: Record spontaneous or evoked (using a stimulating electrode) GABAergic IPSCs. To isolate GABAergic currents, include antagonists for ionotropic glutamate (B1630785) receptors (e.g., CNQX and AP5) in the aCSF.

-

This compound Application: After recording a stable baseline, bath-apply this compound at the desired concentration.

-

Data Acquisition and Analysis: Record IPSCs before, during, and after the application of this compound. Analyze the frequency, amplitude, and kinetics of the IPSCs to determine the effect of this compound on GABAergic transmission.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound.

Caption: Experimental workflow for in vivo microdialysis to measure neurotransmitter release.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of 5-HT3 receptors in neurotransmission. Its high potency and selectivity allow for the precise dissection of 5-HT3 receptor-mediated effects on the release of key neurotransmitters such as dopamine and GABA. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound in various experimental models. A thorough understanding of the modulatory actions of this compound is essential for advancing our knowledge of the physiological and pathological processes governed by 5-HT3 receptors and for the development of novel therapeutics targeting this system.

References

- 1. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of the 5-HT3 ligand, [3H]this compound, to rat area postrema, vagus nerve and the brains of several species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of serotonin (5-HT)3-receptor antagonists YM060, YM114 (KAE-393), ondansetron and granisetron on 5-HT4 receptors and gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT3 receptor antagonists inhibit morphine-induced stimulation of mesolimbic dopamine release and function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential inhibitory effects of a 5-HT3 antagonist on drug-induced stimulation of dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of GR65630 at Recombinant 5-HT3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of GR65630, a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in fast synaptic transmission in both the central and peripheral nervous systems.[1][2][3] Understanding the interaction of compounds like this compound with this receptor is paramount for the development of therapeutics targeting conditions such as nausea and vomiting, irritable bowel syndrome, and certain psychiatric disorders.[4]

This document details the quantitative binding and functional parameters of this compound, outlines the experimental methodologies for its characterization, and provides visual representations of key processes.

Quantitative Data Summary

The following tables summarize the binding affinity (Kd), maximum binding capacity (Bmax), and inhibitory constants (Ki) of this compound at recombinant and native 5-HT3 receptors from various sources.

Table 1: Radioligand Binding Data for [3H]this compound

| Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Recombinant 5-HT3 Receptor (HEK 293 cells) | 4.4 | 875 | [5] |

| N1E-115 Neuroblastoma Cells | 0.69 (± 0.12) | 31.4 (± 11.4) fmol/10^5 cells | [6] |

| Wildtype (WT, E106) 5-HT3 Receptor | 0.27 (± 0.03) | Not Reported | [7] |

| Mutant E106D 5-HT3 Receptor | 3.69 (± 0.32) | Not Reported | [7] |

| Rat Vagus Nerve | 0.50 | 89.1 | [8] |

| Rat Area Postrema | 0.24 | 44.4 | [8] |

| Rat Terminal Small Intestine | 0.42 (± 0.18) - 0.79 (± 0.24) | 13.83 (± 4.54) - 21.19 (± 0.89) | [9] |

Table 2: Inhibitory Constants (Ki) of Various Ligands at 5-HT3 Receptors using [3H]this compound

| Competing Ligand | Ki (nM) | Preparation | Reference |

| Ondansetron | 11 | Recombinant 5-HT3 Receptor (HEK 293 cells) | [5] |

| 5-HT | 294 | Recombinant 5-HT3 Receptor (HEK 293 cells) | [5] |

| Ondansetron | 42 | N1E-115 Cells | [5] |

| 5-HT | 563 | N1E-115 Cells | [5] |

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound at 5-HT3 receptors are provided below. These protocols are synthesized from established research practices.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Kd) and density (Bmax) of 5-HT3 receptors using [3H]this compound.

Materials:

-

HEK293 cells transiently or stably expressing recombinant 5-HT3 receptors.

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

[3H]this compound (radioligand).

-

Non-labeled this compound or another high-affinity 5-HT3 antagonist (for determining non-specific binding).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells expressing recombinant 5-HT3 receptors to an appropriate density.

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

Set up assay tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).

-

For saturation binding experiments, add increasing concentrations of [3H]this compound to a series of tubes.

-

For competition binding experiments, add a fixed concentration of [3H]this compound and increasing concentrations of the unlabeled competitor ligand.

-

To determine non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of tubes.

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration manifold.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [3H]this compound and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Electrophysiological Recordings

This protocol uses two-electrode voltage clamp or patch-clamp techniques to measure the functional antagonism of 5-HT3 receptors by this compound.

Materials:

-

Oocytes or mammalian cells (e.g., HEK293) expressing recombinant 5-HT3 receptors.

-

Recording chamber.

-

Micromanipulators.

-

Glass microelectrodes.

-

Amplifier and data acquisition system.

-

Perfusion system.

-

Recording solutions (e.g., Ringer's solution for oocytes, extracellular and intracellular solutions for patch-clamp).

-

5-HT (agonist).

-

This compound.

Procedure:

-

Cell Preparation:

-

Prepare and inject oocytes with cRNA encoding the 5-HT3 receptor subunits or transfect mammalian cells.

-

Allow sufficient time for receptor expression (2-5 days for oocytes, 24-48 hours for mammalian cells).

-

-

Recording Setup:

-

Place the cell in the recording chamber and perfuse with the recording solution.

-

For two-electrode voltage clamp, impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

For whole-cell patch-clamp, form a high-resistance seal between a glass micropipette filled with intracellular solution and the cell membrane, then rupture the membrane patch to gain electrical access to the cell interior. Clamp the membrane potential.

-

-

Functional Assay:

-

Apply a known concentration of 5-HT to the cell to evoke an inward current mediated by the 5-HT3 receptors.

-

After the response has returned to baseline, pre-incubate the cell with varying concentrations of this compound for a set period.

-

During the incubation with this compound, co-apply the same concentration of 5-HT.

-

Measure the peak amplitude of the 5-HT-evoked current in the absence and presence of this compound.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the 5-HT response by this compound at each concentration.

-

Plot the percentage inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the 5-HT3 receptor signaling pathway, the experimental workflow for radioligand binding, and the logical relationship of this compound's antagonistic action.

Caption: 5-HT3 Receptor Signaling Pathway and Antagonism by this compound.

Caption: Experimental Workflow for Radioligand Binding Assays.

Caption: Logical Relationship of this compound's Competitive Antagonism.

References

- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of 5-HT3 receptors in intact N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of the 5-HT3 ligand, [3H]this compound, to rat area postrema, vagus nerve and the brains of several species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and distribution of 5-HT3 recognition sites in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

GR65630: A Technical Guide on its Effects on Synaptic Plasticity and Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR65630 is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on synaptic plasticity and neuronal excitability. By targeting 5-HT3 receptors, which are ligand-gated ion channels, this compound modulates crucial neuronal processes, including long-term potentiation (LTP) and the activity of GABAergic interneurons. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts targeting the serotonergic system for neurological and psychiatric disorders.

Introduction

The serotonin (B10506) (5-HT) system is a critical modulator of a vast array of physiological and pathological processes in the central nervous system. Among the diverse family of serotonin receptors, the 5-HT3 receptor is unique as it is the only one that functions as a ligand-gated ion channel, mediating fast excitatory neurotransmission.[1] this compound has been identified as a potent and selective antagonist for this receptor, making it a valuable tool for dissecting the role of 5-HT3 receptors in neuronal function.[2] This guide focuses on the specific effects of this compound on two fundamental aspects of neuronal function: synaptic plasticity, the cellular basis of learning and memory, and neuronal excitability, the intrinsic ability of a neuron to generate action potentials.

Effects on Synaptic Plasticity

Antagonism of 5-HT3 receptors has been shown to modulate synaptic plasticity, particularly long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Long-Term Potentiation (LTP)

Studies have demonstrated that 5-HT3 receptor antagonists can enhance the induction of LTP in the hippocampus.[3] This effect is thought to be mediated by the disinhibition of pyramidal neurons. Serotonin, acting on 5-HT3 receptors located on GABAergic interneurons, increases their excitability, leading to an enhanced release of GABA. This, in turn, activates GABAB receptors on pyramidal cells, causing a hyperpolarization that can dampen the depolarization required for LTP induction. By blocking this initial excitation of interneurons, 5-HT3 receptor antagonists like this compound are hypothesized to reduce this inhibitory tone, thereby facilitating LTP.

Quantitative Data on Synaptic Plasticity

| 5-HT3 Antagonist | Brain Region | LTP Induction Protocol | Change in fEPSP Slope (%) | Reference |

| Ondansetron | Hippocampal CA1 | Theta Burst Stimulation (TBS) | Potentiation of LTP was observed (specific percentage not stated) | [4] |

| Ondansetron | Hippocampal CA3 | Primed Burst (PB) Stimulation | Blocked the 5-HT-induced inhibition of LTP | [5] |

Table 1: Effects of 5-HT3 Receptor Antagonists on Long-Term Potentiation. This table summarizes the qualitative effects of 5-HT3 receptor antagonists on LTP. Quantitative percentage changes in the field excitatory postsynaptic potential (fEPSP) slope are often experiment-specific and were not explicitly detailed in the cited literature for these examples.

Effects on Neuronal Excitability

The primary mechanism through which this compound is thought to influence neuronal circuits is by modulating the excitability of specific neuronal populations, most notably GABAergic interneurons.

Modulation of GABAergic Interneurons

5-HT3 receptors are densely expressed on certain populations of GABAergic interneurons in various brain regions, including the hippocampus and cortex.[6] Activation of these receptors by serotonin leads to a rapid depolarization of the interneuron, increasing its firing rate and subsequent GABA release.[7] By blocking these receptors, this compound is expected to prevent this serotonin-mediated increase in interneuron excitability. This reduction in the activity of inhibitory interneurons leads to a disinhibition of their postsynaptic targets, which are often pyramidal neurons.

Quantitative Data on Neuronal Excitability

Direct quantitative data on the effects of this compound on neuronal excitability parameters are limited. However, studies on the effects of 5-HT3 receptor modulation on interneuron activity provide a basis for the expected outcomes.

| Parameter | Cell Type | Condition | Effect | Reference |

| Firing Rate | Hippocampal CA1 Interneuron | 5-HT Application | Increased firing rate | [3] |

| Inward Current | Hippocampal CA1 Interneuron | 5-HT Application | Induction of a rapid inward current | [3] |

| Membrane Potential | Hippocampal CA1 Interneuron | 5-HT Application | Depolarization | [1] |

| Spontaneous IPSCs in Pyramidal Cells | Hippocampal CA1 Pyramidal Cell | 5-HT Application | Increased frequency of sIPSCs | [6] |

Table 2: Effects of 5-HT3 Receptor Activation on GABAergic Interneuron Excitability. This table outlines the effects of serotonin on the electrophysiological properties of hippocampal interneurons. This compound, as an antagonist, would be expected to block these effects.

Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound is centered on its function as a competitive antagonist at the 5-HT3 receptor.

5-HT3 Receptor Signaling

The 5-HT3 receptor is a non-selective cation channel permeable to Na+, K+, and Ca2+.[1] Upon binding of serotonin, the channel opens, leading to a rapid influx of cations and depolarization of the neuronal membrane. This signaling is direct and does not involve second messengers, characteristic of ionotropic receptors.

Mechanism of this compound Action on a Neuronal Circuit

This compound's influence on synaptic plasticity is an indirect effect mediated by its action on local inhibitory circuits. The following diagram illustrates this proposed mechanism.

Experimental Protocols

The following sections outline generalized protocols for investigating the effects of this compound on synaptic plasticity and neuronal excitability based on standard methodologies in the field.

In Vitro Electrophysiology: Hippocampal Slice Preparation

-

Animal Model: Adult male Wistar or Sprague-Dawley rats (6-8 weeks old).

-

Anesthesia and Perfusion: Anesthetize the animal with isoflurane (B1672236) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, and 2 CaCl2.

-

Brain Extraction and Slicing: Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Incubate slices in a submerged chamber with oxygenated aCSF at 32-34°C for at least 1 hour before recording.

Long-Term Potentiation (LTP) Recording

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes by delivering single pulses at 0.05 Hz. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP slope.

-

Drug Application: Apply this compound (e.g., 1-10 µM) to the perfusion bath and allow it to equilibrate for at least 20 minutes before LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS), consisting of multiple trains of high-frequency bursts (e.g., 4 pulses at 100 Hz) delivered at a specific frequency (e.g., 5 Hz).

-

Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

Patch-Clamp Recording of Neuronal Excitability

-

Cell Identification: In a submerged recording chamber, identify CA1 interneurons or pyramidal cells using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

-

Measurement of Intrinsic Properties: In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to measure intrinsic properties such as resting membrane potential, input resistance, action potential threshold, and firing frequency.

-

Drug Application: Perfuse the slice with this compound (e.g., 1-10 µM) and repeat the current injection protocol to assess changes in excitability.

-

Synaptic Current Recording: In voltage-clamp mode, record spontaneous or evoked inhibitory postsynaptic currents (IPSCs) onto pyramidal neurons to assess the effect of this compound on GABAergic transmission.

Conclusion

This compound, as a selective 5-HT3 receptor antagonist, holds significant potential for modulating synaptic plasticity and neuronal excitability. The available evidence strongly suggests that its primary mechanism of action involves the disinhibition of principal neurons through the suppression of serotonin-mediated excitation of GABAergic interneurons. This action can lead to an enhancement of synaptic plasticity processes like LTP. While direct quantitative data for this compound are still emerging, the findings from studies using other 5-HT3 receptor antagonists provide a solid foundation for its expected effects. Further research focusing on the precise quantitative impact of this compound on various forms of synaptic plasticity and the excitability of different neuronal subtypes is warranted. Such studies will be crucial for elucidating its therapeutic potential in disorders characterized by aberrant neuronal communication and plasticity.

References

- 1. Distribution and functional properties of 5-HT3 receptors in the rat hippocampal dentate gyrus: a patch-clamp study. | Semantic Scholar [semanticscholar.org]

- 2. The multimodal antidepressant vortioxetine may facilitate pyramidal cell firing by inhibition of 5-HT3 receptor expressing interneurons: An in vitro study in rat hippocampus slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin 5-HT3 receptors in rat CA1 hippocampal interneurons: functional and molecular characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Selective Pharmacological Modulation of Pyramidal Neurons and Interneurons in the CA1 Region of the Rat Hippocampus [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The 5-HT3 Receptor Is Present in Different Subpopulations of GABAergic Neurons in the Rat Telencephalon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT3 Receptors Mediate Serotonergic Fast Synaptic Excitation of Neocortical Vasoactive Intestinal Peptide/Cholecystokinin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

GR65630: A Comprehensive Technical Guide to its Cellular and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR65630 is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. This document provides an in-depth technical overview of the cellular and molecular interactions of this compound, with a focus on its primary target, the 5-HT3 receptor. It summarizes key quantitative binding data, details common experimental methodologies for its study, and visually represents its mechanism of action and experimental workflows through diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a well-characterized pharmacological tool used extensively in the study of the 5-HT3 receptor, a ligand-gated ion channel.[1] Its high affinity and selectivity make it an invaluable radioligand for quantifying and characterizing 5-HT3 receptors in various tissues and preparations.[2][3] Understanding the precise molecular and cellular targets of this compound is crucial for interpreting experimental results and for the development of novel therapeutics targeting the 5-HT3 receptor system.

Molecular Target: The 5-HT3 Receptor

The primary molecular target of this compound is the 5-HT3 receptor.[1] This receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABAA, and glycine (B1666218) receptors.[4] The 5-HT3 receptor is unique among serotonin (B10506) receptors in that it is an ion channel, mediating fast synaptic transmission, rather than a G-protein coupled receptor.[4][5]

Receptor Structure and Function

The 5-HT3 receptor is a pentameric structure composed of five subunits surrounding a central ion pore.[6][7] The binding of serotonin (5-HT) to the extracellular domain of the receptor induces a conformational change that opens the ion channel, which is permeable to cations such as Na+, K+, and Ca2+.[8] This influx of positive ions leads to depolarization of the cell membrane. This compound acts as a competitive antagonist, binding to the same site as 5-HT but failing to activate the channel, thereby blocking its function.

Binding Affinity and Density

Radiolabeled [3H]this compound is a widely used tool to study the distribution and density of 5-HT3 receptors. The following tables summarize key quantitative data from various binding studies.

Table 1: Dissociation Constant (Kd) of [3H]this compound for the 5-HT3 Receptor in Various Tissues

| Tissue/Cell Line | Species | Kd (nM) | Reference |

| Area Postrema | Rat | 0.24 | [2][3] |

| Vagus Nerve | Rat | 0.50 | [2][3] |

| N1E-115 Neuroblastoma Cells | Mouse | 0.69 (± 0.12) | [9] |

| Wildtype 5-HT3 Receptor (HEK-293 cells) | Mouse | 0.27 (± 0.03) | [10] |

| E106D Mutant 5-HT3 Receptor (HEK-293 cells) | Mouse | 3.69 (± 0.32) | [10] |

| E106N Mutant 5-HT3 Receptor (HEK-293 cells) | Mouse | 0.42 (± 0.07) | [10] |

| Terminal Small Intestine | Rat | 0.42 (± 0.18) - 0.79 (± 0.24) | [11] |

Table 2: Maximum Binding Capacity (Bmax) of [3H]this compound for the 5-HT3 Receptor in Various Tissues

| Tissue/Cell Line | Species | Bmax (fmol/mg protein) | Reference |

| Area Postrema | Rat | 44.4 | [2][3] |

| Vagus Nerve | Rat | 89.1 | [2][3] |

| N1E-115 Neuroblastoma Cells | Mouse | 31.4 (± 11.4) fmol/10^5 cells | [9] |

| Terminal Small Intestine | Rat | 13.83 (± 4.54) - 21.19 (± 0.89) | [11] |

| Area Postrema | Bovine | 97 (± 5) | [12] |

Table 3: Regional Distribution of Specific [3H]this compound Binding in Rat Brain

| Brain Region | Specific Binding (fmol/mg tissue) | Reference |

| Area Postrema | 34.0 | [13] |

| Entorhinal, Temporal, and Pyriform Cortex | 5.2 - 7.0 | [13] |

| Olfactory Lobes, Olfactory Tubercle, Hippocampus, and Basolateral Amygdala | 1.3 - 3.3 | [13] |

Cellular Targets and Effects

This compound, by antagonizing the 5-HT3 receptor, modulates the activity of various cell types, primarily neurons. 5-HT3 receptors are located on both presynaptic and postsynaptic membranes in the central and peripheral nervous systems.[6]

-

Peripheral Nervous System: 5-HT3 receptors are highly expressed on vagal afferent nerves in the gastrointestinal tract.[2][3] Activation of these receptors by serotonin released from enterochromaffin cells is a key step in the emetic reflex. This compound blocks this signaling, which is the basis for the anti-emetic effects of 5-HT3 antagonists.

-

Central Nervous System: In the brain, 5-HT3 receptors are found in areas involved in emesis, such as the area postrema and the nucleus of the solitary tract.[13][14] They are also present in regions associated with cognition, anxiety, and reward.[6] this compound can be used to probe the function of these receptors in various neuronal circuits.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its target.

Radioligand Binding Assay

This protocol is used to determine the affinity (Kd) and density (Bmax) of 5-HT3 receptors using [3H]this compound.

Materials:

-

Tissue homogenates (e.g., rat area postrema, vagus nerve, or cortical membranes) or cell preparations (e.g., N1E-115 cells).[2][9][15]

-

[3H]this compound (radioligand).

-

Unlabeled 5-HT3 receptor antagonist (e.g., ondansetron, granisetron) for determining non-specific binding.[16]

-

Binding buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: Incubate tissue homogenates or cell preparations with varying concentrations of [3H]this compound in binding buffer. For each concentration, prepare a parallel set of tubes containing an excess of unlabeled antagonist to determine non-specific binding.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., at 25°C).[15]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

Quantitative Autoradiography

This technique is used to visualize and quantify the regional distribution of 5-HT3 receptors in tissue sections.[13]

Materials:

-

Frozen tissue sections (e.g., rat brain, 20 µm thick).[13]

-

[3H]this compound.

-

Unlabeled 5-HT3 receptor antagonist (e.g., metoclopramide) to define non-specific binding.[13]

-

Incubation buffer.

-

Photographic film or phosphor imaging screens.

-

Image analysis software.

Procedure:

-

Pre-incubation: Pre-incubate slide-mounted tissue sections in buffer.

-

Incubation: Incubate the sections with a fixed concentration of [3H]this compound (e.g., 0.2 nM).[13] A parallel set of slides is incubated in the presence of an excess of unlabeled antagonist.

-

Washing: Wash the sections in cold buffer to remove unbound radioligand.

-

Drying: Dry the slides.

-

Exposure: Appose the dried sections to photographic film or a phosphor imaging screen for a defined period (e.g., 3 months for film).[13]

-

Image Analysis: Develop the film or scan the screen and quantify the radioactivity in different anatomical regions using image analysis software. Convert the radioactivity levels to fmol/mg tissue using appropriate standards.

Visualizations

The following diagrams illustrate the signaling pathway of the 5-HT3 receptor and the experimental workflow for a radioligand binding assay.

Caption: Mechanism of 5-HT3 receptor antagonism by this compound.

Caption: Workflow for a radioligand binding assay to characterize this compound binding.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding of the 5-HT3 ligand, [3H]this compound, to rat area postrema, vagus nerve and the brains of several species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of 5-HT3 receptors in intact N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and distribution of 5-HT3 recognition sites in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Membrane-bound and solubilized brain 5HT3 receptors: improved radioligand binding assays using bovine area postrema or rat cortex and the radioligands 3H-GR65630, 3H-BRL43694, and 3H-LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The distribution of specific binding of the 5-HT3 receptor ligand [3H]this compound in rat brain using quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of detergents on binding of 5-hydroxytryptamine3 receptor antagonist [3H]this compound to rat cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification and distribution of 5-HT3 recognition sites in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [3H]GR65630 Radioligand Binding Assay in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction